1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid
Overview
Description
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid (TBCA), also known as tert-butyloxycarbonylaminomethyloxaspiroheptane-1-carboxylate, is an organic compound that has been used in a variety of laboratory experiments and scientific research. TBCA is a versatile compound that is used in the synthesis of a variety of molecules, including peptides and peptidomimetics. It is also used in the synthesis of peptide-like molecules and peptide-like conjugates. In addition, TBCA has been used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes.
Scientific Research Applications
TBCA has been used in a variety of scientific research applications. It has been used in the synthesis of peptide-like molecules and peptide-like conjugates. In addition, TBCA has been used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes. It has also been used in the synthesis of peptide-like molecules and peptide-like conjugates. Furthermore, TBCA has been used in the study of cell-signaling pathways and in the development of novel therapeutic agents.
Mechanism Of Action
TBCA acts as an inhibitor of enzymes and proteins. It binds to the active sites of enzymes and proteins and prevents them from functioning properly. In addition, TBCA can also bind to cell-signaling pathways and interfere with their normal functioning.
Biochemical And Physiological Effects
TBCA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as interfere with cell-signaling pathways. In addition, TBCA has been shown to interfere with the production of certain hormones and neurotransmitters. Furthermore, TBCA has been shown to have anti-inflammatory and anti-cancer effects.
Advantages And Limitations For Lab Experiments
TBCA has a number of advantages in laboratory experiments. It is a versatile compound that can be used in the synthesis of a variety of molecules. In addition, it is relatively inexpensive and easy to obtain. Furthermore, TBCA is relatively stable and has a low toxicity profile. However, TBCA can be difficult to use in certain experiments due to its low solubility in aqueous solutions.
Future Directions
There are a number of potential future directions for the use of TBCA in laboratory experiments and scientific research. For example, TBCA could be used in the development of novel therapeutic agents. In addition, TBCA could be used in the study of enzyme-inhibitor interactions, protein-protein interactions, and other biochemical processes. Furthermore, TBCA could be used to study cell-signaling pathways and to develop inhibitors of these pathways. Finally, TBCA could be used in the synthesis of peptide-like molecules and peptide-like conjugates.
properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-5-oxaspiro[2.4]heptane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-11(2,3)19-10(17)14-7-13(9(15)16)6-12(13)4-5-18-8-12/h4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZRVYWAQQWMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC12CCOC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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